REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:10]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][CH:13]=[C:12]([Cl:19])[N:11]=1>C(O)C>[Cl:19][C:12]1[N:11]=[C:10]([NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[Cl:1])[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][CH:13]=1
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Name
|
|
Quantity
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1.32 mL
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Type
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reactant
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Smiles
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ClC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
1 g
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Type
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reactant
|
Smiles
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ClC1=NC(=CC=C1[N+](=O)[O-])Cl
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Name
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Quantity
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4 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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FILTRATION
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Details
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the resulting precipitate was collected by vacuum filtration
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Type
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WASH
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Details
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washed with cold ethanol
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)NC1=C(C=CC=C1)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.865 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |